N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(dimethylamino)benzamide

Medicinal chemistry Structure-Activity Relationship (SAR) Drug design

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(dimethylamino)benzamide (CAS 2034261-40-8) is a synthetic pyrazole-benzamide hybrid with molecular formula C16H22N4O and molecular weight 286.38 g/mol. It features a unique 3-(dimethylamino)benzamide pharmacophore linked via an ethyl spacer to a 1,5-dimethylpyrazole ring, occupying a distinct structural niche within the broader N-(pyrazole-3-yl)-benzamide chemical space.

Molecular Formula C16H22N4O
Molecular Weight 286.379
CAS No. 2034261-40-8
Cat. No. B2999931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(dimethylamino)benzamide
CAS2034261-40-8
Molecular FormulaC16H22N4O
Molecular Weight286.379
Structural Identifiers
SMILESCC1=CC(=NN1C)CCNC(=O)C2=CC(=CC=C2)N(C)C
InChIInChI=1S/C16H22N4O/c1-12-10-14(18-20(12)4)8-9-17-16(21)13-6-5-7-15(11-13)19(2)3/h5-7,10-11H,8-9H2,1-4H3,(H,17,21)
InChIKeyCTQRPNZOWYMTIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(dimethylamino)benzamide (CAS 2034261-40-8): Chemoinformatic Profile and Procurement Relevance


N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(dimethylamino)benzamide (CAS 2034261-40-8) is a synthetic pyrazole-benzamide hybrid with molecular formula C16H22N4O and molecular weight 286.38 g/mol . It features a unique 3-(dimethylamino)benzamide pharmacophore linked via an ethyl spacer to a 1,5-dimethylpyrazole ring, occupying a distinct structural niche within the broader N-(pyrazole-3-yl)-benzamide chemical space [1]. The compound is primarily supplied as a research-grade intermediate (typical purity 95%) for medicinal chemistry and biological screening applications .

1
Medicinal chemistry screening Research-grade pyrazole-benzamide intermediate (typical purity 95%) suited for focused library enrichment in GK or RORγ target campaigns.
2
SAR exploration Strong electron-donating dimethylamino substituent provides a reference point for systematic benzamide ring electronic modulation studies.
3
ADME soft-spot profiling Tertiary amine motif enables N-demethylation liability assessment in microsomal/hepatocyte stability assays; supports metabolic SAR mapping against metabolically stable analogs.

Why In-Class Substitution of N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(dimethylamino)benzamide Is Not Straightforward


The N-(pyrazole-3-yl)-benzamide chemotype exhibits profound structure-activity relationship (SAR) sensitivity at three distinct modifiable positions: the benzamide ring substitution pattern, the pyrazole N1/N5 alkylation state, and the linker length between the amide nitrogen and the pyrazole C3 position [1]. Even conservative substitutions (e.g., 3-Cl for 3-N(CH₃)₂ on the benzamide ring) can fundamentally alter hydrogen-bond acceptor capacity, basicity (pKa), and target engagement profiles, precluding direct functional interchangeability at the level of biological activity or physicochemical property suites [2]. Consequently, procurement decisions based solely on scaffold similarity without position-specific substitution analysis carry substantial risk of non-equivalent experimental outcomes.

Benzamide position
3-N(CH₃)₂ (target)
Strong H-bond acceptor (pKa ~4.5–5.5); electron-donating (σₚ ≈ –0.83)
3-Cl / 3-OCH₃ analogs
No basic amine; weaker or no HBA; altered electronic profile may shift target engagement
Lipophilicity / metabolism
3-N(CH₃)₂ (target)
Predicted LogP ~2.0–2.5; N-demethylation pathway
2-CF₃ analog
Higher lipophilicity (ΔLogP +0.8–1.2); metabolically stable CF₃ may alter ADME and safety endpoints
Scaffold substitution
Exact linker / pyrazole alkylation
Critical for SAR; even conservative changes may break activity
General N-(pyrazol-3-yl)-benzamides
Different linker length or N-alkylation can lead to non-equivalent outcomes

Head-to-Head Quantitative Differentiation Evidence for N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(dimethylamino)benzamide


Benzamide Substituent Comparison: 3-N(CH₃)₂ (Target) vs. 3-Cl (Comparator) – Hydrogen-Bond Acceptor Capacity

The target compound bears a 3-dimethylamino substituent on the benzamide ring, providing a strong hydrogen-bond acceptor (HBA) with a calculated pKa of the conjugate acid of approximately 4.5–5.5, typical of N,N-dimethylaniline derivatives . In contrast, the direct 3-chloro analog (3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide) presents only weak halogen-bond donor character and negligible HBA capacity at this position . This difference is critical for target engagement in binding pockets requiring a basic amine interaction, such as the glucokinase activator pharmacophore or RORγ ligand-binding domain [1]. No published head-to-head IC₅₀ data are currently available for this exact pair.

3-N(CH₃)₂ vs 3-Cl HBA
Supporting
Target: strong HBA (tertiary amine, pKa ~4.5–5.5); Comparator: weak halogen-bond donor, no basic HBA
Functional difference in binding-pocket HBA capacity may affect target engagement; direct IC₅₀ data not published.
Experimental pKa confirmation pending; in silico estimate.
Medicinal chemistry Structure-Activity Relationship (SAR) Drug design

Benzamide Substituent Comparison: 3-N(CH₃)₂ (Target) vs. 2-CF₃ (Comparator) – Lipophilicity and Metabolic Stability Profile

The target compound's 3-dimethylamino group confers moderate lipophilicity (predicted LogP approximately 2.0–2.5) . The 2-trifluoromethyl analog (N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide) introduces a strongly electron-withdrawing, highly lipophilic CF₃ group predicted to increase LogP by 0.8–1.2 log units . This shift alters solubility, plasma protein binding, and CYP450 metabolic susceptibility — the dimethylamino group is a substrate for N-demethylation by CYP2C9 and CYP3A4, whereas the CF₃ group is metabolically stable but may increase hERG liability [1]. No direct comparative in vitro ADME data have been published for this exact pair.

3-N(CH₃)₂ vs 2-CF₃ LogP/metab.
Supporting
Target: predicted LogP ~2.0–2.5, N-demethylation risk; 2-CF₃: LogP ~2.8–3.7, metabolically stable
Divergent metabolic soft spots alter ADME branch decision; no direct comparative data available.
In silico LogP; experimental microsomal stability not reported.
ADME Drug metabolism Lipophilicity (LogP)

Benzamide Substituent Comparison: 3-N(CH₃)₂ (Target) vs. 3-OCH₃ (Comparator) – Electronic and Steric Effects on Aromatic Ring Activation

The 3-dimethylamino substituent is a strong electron-donating group (Hammett σₚ ≈ –0.83 for –N(CH₃)₂) that activates the aromatic ring toward electrophilic substitution and influences the electron density of the amide carbonyl [1]. The 3-methoxy analog (N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-3-methoxybenzamide) bears a –OCH₃ group with a weaker electron-donating effect (σₚ ≈ –0.27) . This difference (~0.56 σ units) translates into distinct reactivity profiles for further derivatization and divergent electronic modulation of the benzamide carbonyl oxygen's hydrogen-bond acceptor strength, relevant to target protein engagement [2].

3-N(CH₃)₂ vs 3-OCH₃ electronic
Supporting
Hammett σₚ: –N(CH₃)₂ ≈ –0.83; –OCH₃ ≈ –0.27 (Δσ ≈ 0.56)
Stronger electron donation modulates benzamide carbonyl HBA strength, relevant to target protein engagement.
Literature constants; applied to scaffold.
Electronic effects Nucleophilic aromatic substitution Medicinal chemistry

Class-Level Inference: N-(Pyrazole-3-yl)-benzamide Derivatives as Glucokinase Activators — Substituent Impact on Potency

The N-(pyrazole-3-yl)-benzamide chemotype represented by the target compound falls within the structural scope of glucokinase (GK) activators disclosed in patent WO2008092747A1 [1]. In this patent series, benzamide ring substitution profoundly modulates GK activation potency: representative compounds with meta-substituted benzamide rings exhibit EC₅₀ values ranging from 0.05 μM to >10 μM in GK enzymatic assays [1]. While the specific 3-dimethylamino variant has not been individually profiled in published literature, the class SAR indicates that electron-donating meta-substituents (such as –N(CH₃)₂) generally enhance GK activation potency relative to unsubstituted or electron-withdrawing analogs [1]. This class-level inference must be verified by direct experimental profiling before use in procurement justification.

GK activator class SAR
Class-level
Class EC₅₀ range 0.05 – >10 µM; target not directly profiled; electron-donating meta-substitution predicted favorable
Class-level inference supports screening inclusion; direct activity confirmation required.
Patent data only; experimental EC₅₀ unavailable.
Glucokinase activation Type 2 diabetes Allosteric modulation

Class-Level Inference: Pyrazole-Amide Derivatives as RORγ Inhibitors — Substituent Impact on Transcriptional Activity

The pyrazole-amide scaffold encompassing the target compound is claimed as an RORγ modulator/inhibitor chemotype in patent US20150336919A1 (Teijin Pharma) [1]. Within this patent, benzamide substitution directly influences RORγ inverse agonism potency in Gal4-UAS reporter gene assays, with dimethylamino-containing analogs demonstrating IC₅₀ values in the low nanomolar to sub-micromolar range for inhibition of RORγ transcriptional activity [1]. The 3-dimethylamino group on the benzamide ring is hypothesized to engage a specific hydrogen-bond network within the RORγ ligand-binding domain, a feature not present in unsubstituted or halogen-substituted analogs [1]. Specific IC₅₀ data for the exact target compound have not been disclosed.

RORγ inverse agonism class
Class-level
Patent-exemplified dimethylamino analogs: IC₅₀
Potential RORγ modulator; selectivity vs RORα/β and direct IC₅₀ must be verified.
Gal4-UAS assay data from patent; not confirmed for this compound.
Physicochemical comparison
Cross-study
MW 286.38 (21 heavy atoms) vs 3-Cl 321.80 (22), 3-OCH₃ 299.37 (22); ΔMW –35.4 / –13.0 g/mol
Lower MW and heavy atom count may support ligand efficiency when potency is comparable.
Calculated from molecular formula; vendor datasheets.
RORγ inverse agonism Th17 differentiation Autoimmune disease

Procurement-Relevant Physicochemical Comparison: Molecular Weight and Heavy Atom Count Across Structural Analogs

Compared to its closest commercially available analogs, the target compound (MW 286.38) has a molecular weight approximately 35–38 Da lower than the 3-chloro analog (MW 321.80) and 12–15 Da lower than the 3-methoxy analog (MW 299.37) . While all three compounds fall within the acceptable lead-like chemical space (MW < 350), the target compound's lower MW provides a marginal advantage in ligand efficiency calculations (LE = 1.4 × pIC₅₀ / heavy atom count) once potency data become available, as it contains fewer heavy atoms (21 vs. 22 for the chloro analog) [1].

Physicochemical comparison
Cross-study
MW 286.38 (21 heavy atoms) vs 3-Cl 321.80 (22), 3-OCH₃ 299.37 (22); ΔMW –35.4 / –13.0 g/mol
Lower MW and heavy atom count may support ligand efficiency when potency is comparable.
Calculated from molecular formula; vendor datasheets.
Lead-likeness Physicochemical property Fragment-based drug discovery

Optimal Scientific and Industrial Deployment Scenarios for N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(dimethylamino)benzamide


Glucokinase Activator Lead Discovery — Screening Library Enrichment

The target compound's structural alignment with the N-(pyrazole-3-yl)-benzamide glucokinase activator chemotype defined in patent WO2008092747A1 makes it suitable for inclusion in focused screening libraries targeting GK-mediated glucose regulation pathways [1]. Its 3-dimethylamino substituent provides a basic amine motif that may engage allosteric binding pocket residues implicated in GK activation, a feature absent in neutral or electron-withdrawing substituted analogs [1]. Procurement should be coupled with an in vitro GK enzymatic assay (e.g., coupled glucose-6-phosphate dehydrogenase format) to generate the compound's EC₅₀ value before committing to analog expansion.

RORγ Inverse Agonist Screening in Th17-Mediated Autoimmune Disease Models

As a pyrazole-amide derivative within the RORγ modulator chemical space claimed in patent US20150336919A1, this compound is suited for Gal4-UAS reporter gene screening to assess RORγ inverse agonism [2]. Successful hits can be further profiled in Th17 polarization assays (IL-17A secretion, flow cytometry). The dimethylamino group may contribute to a distinct hydrogen-bond network within the RORγ LBD, potentially differentiating it from halogen-substituted analogs in selectivity profiles versus RORα and RORβ [2].

Medicinal Chemistry SAR Exploration — Benzamide Ring Electronic Modulation

The target compound's strong electron-donating 3-dimethylamino group (Hammett σₚ ≈ –0.83) provides a useful reference point for systematically mapping electronic effects on target binding affinity within a pyrazole-benzamide series [3]. Paired with the 3-Cl (electron-withdrawing), 3-OCH₃ (moderate electron-donating), and 3-H (baseline) analogs, the target compound anchors the electron-rich extreme of a Hammett SAR study, enabling quantitative correlation of substituent σ values with biological activity endpoints [3].

ADME Structure-Property Relationship (SPR) Profiling — N-Demethylation Liability Assessment

The 3-dimethylamino group represents a known metabolic soft spot susceptible to N-demethylation by CYP2C9 and CYP3A4, making this compound valuable for in vitro microsomal or hepatocyte stability studies aimed at understanding metabolic liabilities of tertiary amine-containing benzamides [4]. Comparative profiling against the metabolically stable 2-CF₃ analog can quantitatively anchor the metabolic stability SAR for this chemical series, informing subsequent design strategies to balance potency with hepatic clearance [4].

Application
Selection Property
Validation Focus
Glucokinase activator screening
Electron-donating benzamide substitution consistent with active chemotype
In vitro GK enzymatic EC₅₀ determination prior to analog expansion
RORγ inverse agonist Th17 model
Dimethylamino H-bond motif within pyrazole-amide RORγ chemotype
Gal4-UAS reporter assay; selectivity vs RORα/β profiling
Benzamide ring electronic SAR
Strong σₚ ≈ –0.83 electron-donating reference
Quantitative Hammett correlation with activity endpoints across analog series
ADME metabolic soft-spot profiling
Tertiary amine N-demethylation liability
Microsomal/hepatocyte stability comparison vs 2-CF₃ stable analog
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